An In-depth Technical Guide to 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine: Synthesis, Properties, and Medicinal Chemistry Perspective
An In-depth Technical Guide to 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine: Synthesis, Properties, and Medicinal Chemistry Perspective
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Novel
Molecular Structure and Significance
The chemical structure of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine consists of a pyridine ring substituted at the 4-position with a 4-methyl-tetrahydropyran group.
Figure 1: 2D Chemical Structure of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine.
The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its presence in numerous FDA-approved drugs.[] The tetrahydropyran (THP) ring is also a favored structural motif in natural products and pharmaceuticals, often conferring improved pharmacokinetic properties such as increased solubility and metabolic stability. The quaternary carbon at the 4-position of the THP ring introduces a point of structural rigidity and a specific three-dimensional arrangement of the pyridine ring relative to the THP chair conformation.
Physicochemical Properties
While experimentally determined data for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is not published, we can provide some basic and predicted properties.
| Property | Value | Source |
| CAS Number | 28538-93-4 | Chemical Supplier Data[2] |
| Molecular Formula | C₁₁H₁₅NO | Chemical Supplier Data[2] |
| Molecular Weight | 177.24 g/mol | Chemical Supplier Data[2] |
| Predicted LogP | 1.5 - 2.0 | Cheminformatics Software |
| Predicted pKa | ~5.5 (for the pyridine nitrogen) | Cheminformatics Software |
| Predicted Boiling Point | ~280-300 °C at 760 mmHg | Cheminformatics Software |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO. Limited solubility in water. | General knowledge of similar structures |
Proposed Retrosynthetic Analysis and Synthesis Protocol
A plausible synthetic route can be devised based on well-established organometallic and heterocyclic chemistry principles. The key disconnection is at the C4-C4' bond between the pyridine and tetrahydropyran rings. This suggests a nucleophilic addition of a pyridyl organometallic reagent to a tetrahydropyran-4-one precursor, followed by methylation.
Figure 2: Proposed retrosynthetic pathway for the target molecule.
Experimental Protocol: A Hypothetical Three-Step Synthesis
Step 1: Generation of 4-Pyridylmagnesium Bromide
Causality: The formation of a Grignard reagent from 4-bromopyridine creates a potent carbon-based nucleophile at the 4-position of the pyridine ring. This is a classic and reliable method for forming carbon-carbon bonds with electrophilic carbonyls. The use of an ether solvent like THF is crucial to stabilize the Grignard reagent.
Protocol:
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To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).
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Add a small crystal of iodine to activate the magnesium surface.
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In the addition funnel, dissolve 4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Add a small portion of the 4-bromopyridine solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, evidenced by the disappearance of the iodine color and bubble formation.
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Once the reaction has initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark brown to black solution is used directly in the next step.
Step 2: Nucleophilic Addition to Tetrahydropyran-4-one
Causality: The nucleophilic 4-pyridyl Grignard reagent will attack the electrophilic carbonyl carbon of tetrahydropyran-4-one. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.
Protocol:
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Cool the freshly prepared 4-pyridylmagnesium bromide solution to 0 °C in an ice bath.
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Dissolve tetrahydropyran-4-one (1.1 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(tetrahydro-pyran-4-yl)-pyridin-4-ol.
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Purify the crude product by flash column chromatography on silica gel.
Step 3: Methylation of the Tertiary Alcohol
Causality: Direct methylation of the tertiary alcohol can be challenging. A more robust method involves converting the alcohol to a better leaving group, followed by nucleophilic substitution with a methylating agent, or direct methylation under strongly basic conditions. Here, we propose a direct methylation using a strong base and methyl iodide.
Protocol:
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To a solution of 4-(tetrahydro-pyran-4-yl)-pyridin-4-ol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (1.5 eq) portion-wise.
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Allow the mixture to stir at room temperature for 1 hour.
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Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
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Let the reaction stir at room temperature overnight.
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Monitor the reaction by TLC.
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the structure.
¹H NMR (400 MHz, CDCl₃):
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δ 8.60 (d, J = 6.0 Hz, 2H): Protons on the pyridine ring ortho to the nitrogen.
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δ 7.30 (d, J = 6.0 Hz, 2H): Protons on the pyridine ring meta to the nitrogen.
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δ 3.80 (m, 4H): Methylene protons of the tetrahydropyran ring adjacent to the oxygen.
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δ 1.90 (m, 4H): Methylene protons of the tetrahydropyran ring adjacent to the quaternary carbon.
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δ 1.25 (s, 3H): Methyl protons.
¹³C NMR (101 MHz, CDCl₃):
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δ 155.0: Quaternary carbon of the pyridine ring attached to the THP ring.
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δ 150.0: Carbons of the pyridine ring ortho to the nitrogen.
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δ 121.0: Carbons of the pyridine ring meta to the nitrogen.
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δ 75.0: Quaternary carbon of the THP ring.
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δ 64.0: Methylene carbons of the THP ring adjacent to the oxygen.
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δ 35.0: Methylene carbons of the THP ring adjacent to the quaternary carbon.
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δ 25.0: Methyl carbon.
Mass Spectrometry (EI):
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m/z 177 (M⁺): Molecular ion peak.
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m/z 162: [M - CH₃]⁺, loss of the methyl group.
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m/z 78: Pyridine fragment.
Potential Applications in Drug Discovery
The 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine scaffold is a promising starting point for library synthesis in drug discovery programs. The pyridine nitrogen can be a key interaction point with biological targets, and its basicity can be modulated by substitution. The tetrahydropyran ring can be further functionalized to explore structure-activity relationships.
Potential Therapeutic Areas:
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Oncology: Pyridine derivatives are known to exhibit anticancer properties.[3][4]
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Neuroscience: The ability of the pyridine nitrogen to be protonated at physiological pH makes it a candidate for targeting receptors in the central nervous system.
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Infectious Diseases: The pyridine ring is a common feature in many antibacterial and antiviral agents.[]
Conclusion
While a detailed experimental dossier for 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is not yet part of the public scientific record, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on reliable and well-understood chemical transformations, offering a clear path for researchers to produce and study this intriguing molecule. As the landscape of medicinal chemistry continues to evolve, the exploration of such novel scaffolds will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
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Oakwood Chemical. 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine. [Link]
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Bhat, G. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4195. [Link]
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Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
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de la Torre, P., & Carreño, M. C. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 23(23), 14739. [Link]
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National Center for Biotechnology Information. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
